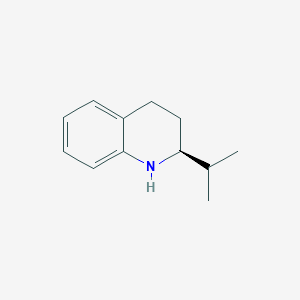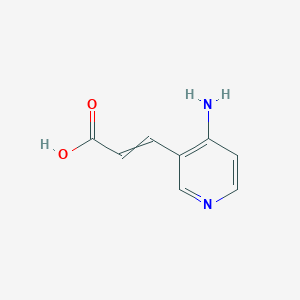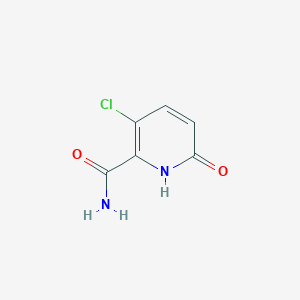
1H-Purine-2,6,8(3H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Purine-2,6,8(3H)-trione, also known as uric acid, is a naturally occurring purine derivative. It is a heterocyclic compound with the molecular formula C5H4N4O3. Uric acid is a product of the metabolic breakdown of purine nucleotides and is found in the urine of humans and other animals. It plays a crucial role in the body’s nitrogen waste management system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Purine-2,6,8(3H)-trione can be synthesized through various chemical reactions. One common method involves the oxidation of xanthine, a purine base, using oxidizing agents such as potassium permanganate or nitric acid. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation.
Industrial Production Methods: In industrial settings, uric acid is often produced as a byproduct of the fermentation process used in the production of certain antibiotics. The fermentation broth is treated with acids to precipitate uric acid, which is then purified through recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Purine-2,6,8(3H)-trione undergoes several types of chemical reactions, including:
Oxidation: Uric acid can be further oxidized to allantoin, a more soluble compound, using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of uric acid can yield xanthine or hypoxanthine, depending on the reducing agent and conditions used.
Substitution: Uric acid can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Allantoin.
Reduction: Xanthine, hypoxanthine.
Substitution: Various substituted uric acid derivatives.
Applications De Recherche Scientifique
1H-Purine-2,6,8(3H)-trione has a wide range of applications in scientific research:
Chemistry: It is used as a standard for calibrating instruments in analytical chemistry.
Biology: Uric acid levels are measured in biological samples to study metabolic disorders such as gout and hyperuricemia.
Medicine: Uric acid is a biomarker for various diseases, including cardiovascular diseases and kidney disorders. It is also studied for its antioxidant properties.
Industry: Uric acid is used in the production of certain pharmaceuticals and as a precursor for the synthesis of other purine derivatives.
Mécanisme D'action
The mechanism of action of 1H-Purine-2,6,8(3H)-trione involves its role as an end product of purine metabolism. It is produced in the liver and excreted by the kidneys. Uric acid acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. elevated levels of uric acid can lead to the formation of crystals in joints and tissues, causing gout and other inflammatory conditions.
Comparaison Avec Des Composés Similaires
1H-Purine-2,6,8(3H)-trione is unique among purine derivatives due to its role in nitrogen waste management and its antioxidant properties. Similar compounds include:
Xanthine: A precursor to uric acid, involved in the same metabolic pathway.
Hypoxanthine: Another precursor to uric acid, also involved in purine metabolism.
Allantoin: A product of uric acid oxidation, more soluble and less likely to form crystals.
Compared to these compounds, this compound is more commonly associated with metabolic disorders and has significant clinical relevance.
Propriétés
Numéro CAS |
67708-21-8 |
|---|---|
Formule moléculaire |
C5H2N4O3 |
Poids moléculaire |
166.09 g/mol |
Nom IUPAC |
3H-purine-2,6,8-trione |
InChI |
InChI=1S/C5H2N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H2,7,8,9,10,11,12) |
Clé InChI |
QBWXIMRDQPYHAG-UHFFFAOYSA-N |
SMILES canonique |
C12=NC(=O)N=C1NC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-8-methylimidazo[1,2-A]pyridine](/img/structure/B11916398.png)


![3-Methyl-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B11916445.png)



![6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11916458.png)




![6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11916491.png)

